molecular formula C12H14FeO2 B1143460 CYCLOPENTADIENYLIRON DICARBONYL DIMER, 99 CAS No. 12154-95-9

CYCLOPENTADIENYLIRON DICARBONYL DIMER, 99

Cat. No.: B1143460
CAS No.: 12154-95-9
M. Wt: 246.08336
InChI Key:
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Mechanism of Action

Target of Action

Cyclopentadienyliron dicarbonyl dimer, often abbreviated to Cp2Fe2(CO)4, is an organometallic compound It’s known that the compound can interact with various organic substrates in catalytic reactions .

Mode of Action

The compound exists in three isomeric forms: cis, trans, and an unbridged, open form . These isomers interconvert, and the terminal and bridging carbonyls are known to undergo exchange . This dynamic behavior can influence its interaction with other molecules.

Biochemical Pathways

It’s known to act as a catalyst in a variety of carbon-carbon bond-forming reactions . It can also serve as a precursor to alkyl and acyl iron complexes useful in organic synthesis .

Pharmacokinetics

It’s known that the compound is readily soluble in moderately polar organic solvents such as chloroform and pyridine, but less soluble in carbon tetrachloride and carbon disulfide . It’s insoluble but stable toward water .

Result of Action

The molecular and cellular effects of Cyclopentadienyliron dicarbonyl dimer’s action largely depend on the specific reactions it catalyzes. As a catalyst, it can facilitate various chemical transformations, potentially leading to the synthesis of complex organic compounds .

Action Environment

The action of Cyclopentadienyliron dicarbonyl dimer can be influenced by environmental factors. For instance, the spectral diffusion dynamics of the CO stretching vibrations exhibit solvent dependence . Faster dynamics are found in polar solvents, involving weak and rapidly fluctuating hydrogen bonding interactions .

Preparation Methods

Cyclopentadienyliron dicarbonyl dimer can be synthesized through various methods. One common synthetic route involves the reaction of cyclopentadienyliron dicarbonyl iodide with sodium cyclopentadienide in tetrahydrofuran (THF) under an inert atmosphere . The reaction is typically carried out at room temperature, and the product is purified by recrystallization from a suitable solvent.

Industrial production methods often involve the use of iron pentacarbonyl and cyclopentadiene in the presence of a suitable catalyst. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Cyclopentadienyliron dicarbonyl dimer undergoes various types of chemical reactions, including:

Common reagents used in these reactions include iodine, sodium cyclopentadienide, and β-diketones. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Cyclopentadienyliron dicarbonyl dimer is widely used in scientific research due to its versatility and stability. Some of its applications include:

Comparison with Similar Compounds

Cyclopentadienyliron dicarbonyl dimer is unique due to its stability and versatility. Similar compounds include:

These compounds share some similarities in their coordination chemistry but differ in their specific reactivity and applications.

Properties

CAS No.

12154-95-9

Molecular Formula

C12H14FeO2

Molecular Weight

246.08336

Origin of Product

United States

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